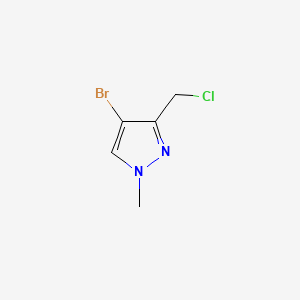

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Description

The exact mass of the compound 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c1-9-3-4(6)5(2-7)8-9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNKVUVLZLAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640419 | |

| Record name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-66-3 | |

| Record name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous pharmaceuticals, valued for its metabolic stability and diverse biological activities.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and prospective applications for researchers and professionals in the field.

While a specific CAS number for this compound is not publicly listed in major chemical databases as of early 2026, its synthesis has been described in patent literature, indicating its accessibility and relevance in synthetic campaigns.[3] The presence of three distinct reactive sites—a bromo group at the C4 position, a chloromethyl group at the C3 position, and the pyrazole ring itself—offers a rich platform for molecular elaboration.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source/Method |

| Chemical Name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | IUPAC Nomenclature |

| Molecular Formula | C₅H₆BrClN₂ | Calculated |

| Molecular Weight | 209.47 g/mol | Calculated |

| CAS Number | Not Assigned | Public Database Search |

| Canonical SMILES | CN1N=C(C(=C1)Br)CCl | Predicted |

| Structure | N/A |

Synthesis and Methodology: A Multi-Step Approach

A patented synthetic route provides a clear pathway to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, commencing from the readily available starting material, 1,3-dimethylpyrazole.[3] The overall strategy involves the sequential functionalization of the pyrazole ring and the methyl group at the C3 position.

Caption: Synthetic workflow for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.

Detailed Experimental Protocol (Postulated)

The following protocol is a detailed interpretation based on the synthetic steps outlined in the patent literature.[3] Researchers should perform their own optimization and characterization at each step.

Step 1: Oxidation of 1,3-Dimethylpyrazole

-

To a stirred solution of 1,3-dimethylpyrazole in an appropriate solvent (e.g., water or a mixture of t-butanol and water), slowly add a strong oxidizing agent such as potassium permanganate (KMnO₄) at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.

-

Filter the manganese dioxide byproduct and acidify the filtrate to precipitate the 1-methyl-1H-pyrazole-3-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification

-

Suspend the 1-methyl-1H-pyrazole-3-carboxylic acid in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and maintain for several hours until ester formation is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Step 3: Bromination of the Pyrazole Ring

-

Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., chloroform or acetic acid).

-

Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) portion-wise at room temperature. The C4 position of the pyrazole ring is electronically enriched and susceptible to electrophilic substitution.

-

Stir the reaction mixture until the starting material is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the 4-bromo-pyrazole ester.

Step 4: Reduction of the Ester to an Alcohol

-

In an inert atmosphere, dissolve the 4-bromo-1-methyl-1H-pyrazole-3-carboxylate in a dry aprotic solvent (e.g., THF or diethyl ether).

-

Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure to obtain (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol.

Step 5: Chlorination of the Alcohol

-

Dissolve the (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol in a suitable solvent (e.g., dichloromethane or toluene).

-

Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) dropwise at 0 °C.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Extract the product into an organic solvent, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole stems from the orthogonal reactivity of its two halogen substituents.

Caption: Key reactivity pathways for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.

The Versatility of the C4-Bromo Group

The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base is a robust method for forming carbon-carbon bonds. This is particularly useful for synthesizing biaryl structures, which are common motifs in bioactive molecules.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to pyrazoles with acetylenic side chains. These can be further elaborated or may themselves confer biological activity.

-

Stille Coupling: The use of organostannanes as coupling partners offers another avenue for C-C bond formation.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the C4 position.[4]

The Reactivity of the C3-Chloromethyl Group

The chloromethyl group is a classic electrophilic handle for nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, including:

-

Amines: Reaction with primary or secondary amines yields aminomethyl pyrazole derivatives, which can be crucial for modulating solubility and forming salt bridges with biological targets.

-

Thiols: Thiolates can displace the chloride to form thioethers, a common functional group in various therapeutic agents.

-

Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

The orthogonal nature of these two reactive sites allows for a stepwise and controlled diversification of the pyrazole scaffold, making it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is not available, the safety precautions for structurally related halogenated pyrazoles should be strictly followed.

Table 2: General Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. |

| Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole represents a highly versatile and synthetically attractive building block for the development of novel chemical entities. Its well-defined, albeit not widely commercialized, synthetic route and the orthogonal reactivity of its functional groups provide medicinal chemists with a powerful tool for scaffold decoration and the exploration of chemical space. As the demand for novel therapeutics continues to grow, the strategic application of such multi-functionalized heterocyclic intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

-

PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-bromo-3-(chloromethyl)-1,5-dimethyl-1h-pyrazole. [Link]

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. Trade Science Inc.[Link]

-

CAS. Pyrazole. Common Chemistry. [Link]

-

Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

-

El-Sayed, M. A. A., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(10), 1674. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1134-1140. [Link]

-

Li, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

-

ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]

- He, B. (2015). Method for preparing 4-bromo-3-chloromethyl-1-methyl-1H-pyrazole. CN104447432A.

Sources

- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Google Translate [translate.google.com]

- 4. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole: Strategies and Methodologies

Introduction: The Significance of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole in Modern Drug Discovery

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a key heterocyclic building block in contemporary medicinal chemistry. Its trifunctional nature, featuring a reactive chloromethyl group, a modifiable bromo substituent, and a stable N-methylated pyrazole core, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. This intermediate is particularly crucial in the development of novel therapeutic agents, enabling chemists to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties. The strategic importance of this compound necessitates robust and scalable synthetic routes to ensure a consistent and high-quality supply for research and development pipelines.

This technical guide provides an in-depth exploration of the primary synthetic strategies for preparing 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, with a focus on the underlying chemical principles and practical experimental considerations. We will dissect two prevalent and effective methodologies, offering detailed protocols and insights to empower researchers in their synthetic endeavors.

Synthetic Strategy 1: Sequential Bromination and Chlorination from a Pre-functionalized Pyrazole Core

This initial strategy focuses on the late-stage introduction of the halogen atoms onto a pre-formed and functionalized pyrazole ring. The key to this approach is the controlled and selective halogenation of a pyrazole precursor bearing a hydroxyl group, which is then converted to the final chloromethyl moiety.

Conceptual Workflow

The logical flow of this synthesis is predicated on the stepwise introduction of the desired functionalities, beginning with the establishment of the hydroxymethyl group, followed by bromination of the electron-rich pyrazole ring, and culminating in the chlorination of the primary alcohol.

Caption: Synthetic pathway for Strategy 1.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole

The initial step involves the reduction of a commercially available or synthesized 1-methyl-1H-pyrazole-3-carboxylic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent for this transformation.

-

Protocol:

-

To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1-methyl-1H-pyrazole-3-carboxylate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

-

Filter the resulting solid and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield 3-(hydroxymethyl)-1-methyl-1H-pyrazole, which can be used in the next step with or without further purification.

-

Step 2: Synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol

The electron-rich pyrazole ring is susceptible to electrophilic bromination at the C4 position. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and high selectivity.[1]

-

Protocol:

-

Dissolve 3-(hydroxymethyl)-1-methyl-1H-pyrazole in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add N-Bromosuccinimide (NBS) portionwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.[2][3]

-

Step 3: Synthesis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

The final step is the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Protocol:

-

Dissolve (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol in a suitable solvent such as DCM or chloroform at 0 °C.

-

Add thionyl chloride dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.

-

Synthetic Strategy 2: A Multi-step Approach from 1,3-Dimethyl Pyrazole

This alternative strategy commences with a more fundamental starting material, 1,3-dimethyl pyrazole, and involves a sequence of oxidation, esterification, bromination, reduction, and chlorination.[4] This approach offers flexibility in sourcing starting materials and can be advantageous for large-scale synthesis.

Conceptual Workflow

The workflow for this strategy is more linear, involving the sequential modification of the functional groups on the pyrazole core.

Sources

- 1. 4-BROMO-3-CHLORO-5-METHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 915707-65-2 CAS MSDS ((4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structural features—a pyrazole core, a reactive chloromethyl group, and a bromo substituent—make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceutical development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound provides a scaffold for creating novel chemical entities with potential therapeutic applications[1].

The inherent reactivity of the chloromethyl group, a potential alkylating agent, coupled with the general hazards associated with halogenated organic compounds, necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses required to work safely with this compound.

Table 1: Chemical Identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | N/A |

| Molecular Formula | C₅H₆BrClN₂ | Derived |

| Molecular Weight | 210.47 g/mol | Derived |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[2] |

| CAS Number | 158227-61-3 | Inferred from synthesis patent[3] |

Section 2: Hazard Identification and Risk Assessment

The key structural alert is the chloromethyl group, which can act as an alkylating agent, posing risks of irritation and sensitization. The presence of bromine and the pyrazole nucleus contributes to the overall hazard profile. Based on GHS classifications of similar chemicals, the following hazards are anticipated.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Category | Description | Commonality in Analogs |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5][6] | High |

| Serious Eye Damage/Irritation | Category 2 / 1 | Causes serious eye irritation or damage.[4][5][6] | High |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5][6][7] | High |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4][7][8] | Moderate |

Causality Behind Hazards:

-

Irritation: Halogenated organic compounds are often irritating to mucous membranes and skin. Direct contact can lead to localized inflammation, redness, and pain. The chloromethyl group enhances this reactivity.

-

Respiratory Effects: Inhalation of fine dust or aerosolized particles can irritate the entire respiratory tract, from the nose and throat to the lungs, leading to symptoms like coughing and shortness of breath.

-

Ocular Damage: The eyes are particularly sensitive. Direct contact with the solid or its dust can cause significant irritation and potentially irreversible damage.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls serve as the primary defense, with PPE providing the essential final barrier.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[9].

-

Ventilation: The laboratory must be well-ventilated to ensure that airborne concentrations are kept low[6][10].

-

Emergency Facilities: An eyewash station and a safety shower must be located in immediate proximity to the workstation where the chemical is handled[6][11].

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale & Best Practices |

|---|---|---|

| Eye/Face Protection | Tightly-fitting safety goggles or a full-face shield conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][12] | Protects against splashes and airborne dust particles that can cause severe eye irritation or damage. |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before use.[9][13] | Prevents skin contact, which causes irritation. Gloves should be removed using proper technique to avoid contaminating the skin, and hands should be washed immediately after. |

| Body Protection | A flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[6] | Provides a barrier against accidental spills and contact with contaminated surfaces. |

| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter (e.g., N95) should be used if dust generation is unavoidable or if engineering controls are insufficient.[6][14] | Minimizes the risk of inhaling irritant dust, which can cause respiratory tract irritation. |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to ensuring laboratory safety.

Step-by-Step Handling Protocol

-

Preparation: Before handling, confirm the fume hood is operational and all required PPE is correctly worn. Ensure emergency equipment is accessible.

-

Aliquotting: Weigh and transfer the solid compound within the fume hood. Use tools and techniques that minimize dust generation[14]. Avoid all personal contact[4][10].

-

Work Practices: Do not eat, drink, or smoke in the laboratory area[4][10][15].

-

Post-Handling: After handling, securely seal the container. Decontaminate the work area and any equipment used.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory[4][13]. Contaminated clothing should be removed and laundered before reuse[6].

Storage Requirements

-

Container: Keep the compound in a tightly closed, properly labeled container[11][13][15].

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals[11][13]. Consider storing in a locked cabinet to restrict access[6][13][15].

-

Incompatibilities: Segregate from strong oxidizing agents and bases[13][15]. Avoid contact with moisture[10].

Workflow for Safe Handling

Caption: Workflow for the safe handling of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole.

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency is crucial to mitigate harm.

First Aid Measures

Table 4: Emergency First Aid

| Exposure Route | Action |

|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention.[13][14][15] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6][13][14] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10][13][15] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10][14][15] |

Spill and Leak Response

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust into the air.

-

Contain: Prevent the spill from entering drains or waterways[4][10][14].

-

Clean-up (Solid Spill): Wearing full PPE, carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal[6][11][14].

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Firefighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam[13][14][15].

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HCl, HBr)[10][13][15]. Containers may burn or rupture if heated.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[10][11][14].

Emergency Response Decision Tree

Caption: Decision-making workflow for emergencies involving the compound.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Regulations: All waste disposal must be performed in strict accordance with all applicable federal, state, and local environmental regulations[10][11].

-

Procedure: Unused material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service to arrange for collection and disposal[14]. Do not allow the product to enter drains or sewer systems[6][14].

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[14].

References

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-1-(chloromethyl)-1H-pyrazole.

-

Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methylpyrazole.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%.

-

ChemSrc. (n.d.). MSDS of 4-bromo-3-(propan-2-yl)-1H-pyrazole.

-

Fisher Scientific. (2025). Safety Data Sheet: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.

-

PubChem. (2025). 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741. National Center for Biotechnology Information.

-

Echemi. (n.d.). 4-BROMO-3-(4-NITROPHENYL)-1H-PYRAZOLE Safety Data Sheets.

-

Sigma-Aldrich. (n.d.). 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine AldrichCPR.

-

Fisher Scientific. (2019). Safety Data Sheet: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

-

PubChem. (2025). 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718. National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.). 4-Bromo-3-methyl-1H-pyrazole 97%.

-

ChemSrc. (2025). 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9.

-

Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97%.

-

ChemicalBook. (n.d.). 4-bromo-3-(2-chlorophenyl)-1-methyl-1h-pyrazole.

-

Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Sigma-Aldrich. (n.d.). 4-Bromo-3-ethyl-1-methyl-1H-pyrazole AldrichCPR.

-

BLDpharm. (n.d.). 1006538-60-8|4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole.

-

ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

-

PubChem. (2025). 4-bromo-3-(chloromethyl)-1,5-dimethyl-1h-pyrazole. National Center for Biotechnology Information.

-

Jay Finechem. (n.d.). 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole.

-

PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information.

-

Punagri. (n.d.). 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.

-

He Baoyuan. (2015). Method for preparing 4-bromo-3-chloromethyl-1-methyl-1H-pyrazole. Google Patents.

-

Wiley. (n.d.). 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. SpectraBase.

-

Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. 4-Bromo-3-ethyl-1-methyl-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scispace.com [scispace.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. biosynth.com [biosynth.com]

- 8. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.ca [fishersci.ca]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Discovery and History of Substituted 1H-Pyrazoles

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science. Its journey from a laboratory curiosity in the late 19th century to a cornerstone of modern blockbuster pharmaceuticals is a compelling narrative of chemical ingenuity. This guide provides an in-depth exploration of the discovery and historical development of substituted 1H-pyrazoles. We will examine the foundational synthetic methodologies, the persistent challenge of regioselectivity, and the causal relationships between synthetic choices and reaction outcomes. By tracing the evolution of pyrazole chemistry, we illuminate the path that led to its integration into some of the most impactful drugs of our time, including Celecoxib, Sildenafil, and Rimonabant.

The Genesis of a Privileged Scaffold: Knorr's Serendipitous Discovery

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine.[3] Instead of the expected six-membered ring, he isolated a new five-membered heterocyclic compound.[1] This reaction, now famously known as the Knorr Pyrazole Synthesis , marked the birth of pyrazole chemistry and yielded the first pyrazolone derivative, Antipyrine (phenazone).[2][3][4] Antipyrine quickly became a commercial success as the first synthetic analgesic and antipyretic drug, dominating the market until the rise of aspirin.[2][4]

The fundamental principle of the Knorr synthesis is the condensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dicarbonyl moiety.[5][6][7] This versatile and robust reaction remains a cornerstone for constructing the pyrazole core.[8][9]

Causality in the Knorr Synthesis: Mechanism and Regioselectivity

The power of the Knorr synthesis lies in its straightforward approach to forming the pyrazole ring. The mechanism involves two key steps:

-

Imine/Enamine Formation: One nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.[6][10]

-

Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to form the stable, aromatic pyrazole ring.[10]

However, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines: regioselectivity .[8][11] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to the formation of a mixture of two constitutional isomers.[7][11] This lack of control can complicate purification and reduce the overall yield of the desired product.

Several factors govern the regiochemical outcome:

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack.[11]

-

Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one carbonyl group, thus favoring attack at the less hindered site.[11]

-

Reaction Conditions: pH is a critical determinant. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[6][11]

Foundational Synthetic Methodologies

While the Knorr synthesis is the most prominent, other classical methods have contributed significantly to the pyrazole chemist's toolkit.

The Pechmann Pyrazole Synthesis

In 1898, German chemist Hans von Pechmann reported an alternative route involving the 1,3-dipolar cycloaddition of diazomethane with acetylenes.[12][13][14] This method, known as the Pechmann Pyrazole Synthesis, provided a direct way to form the pyrazole ring from different starting materials.[12] The reaction proceeds via a concerted cycloaddition to form a 3H-pyrazole intermediate, which then tautomerizes to the aromatic 1H-pyrazole.[13] While historically significant, the use of diazomethane, a toxic and explosive reagent, has limited its widespread application in modern drug development.[13]

Synthesis from α,β-Unsaturated Carbonyls

Another classical approach involves the reaction of α,β-unsaturated ketones (chalcones) or alkynyl ketones with hydrazines.[8][15] This method typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and oxidation to yield the aromatic pyrazole.[9] Similar to the Knorr synthesis, this route can also face challenges with regioselectivity when using substituted hydrazines.[8]

Table 1: Comparison of Classical Pyrazole Synthetic Routes

| Synthesis Method | Key Reactants | Core Mechanism | Key Advantages | Key Disadvantages |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Condensation | High yields, readily available starting materials, versatile.[10][15] | Potential for regioisomeric mixtures with unsymmetrical reactants.[8][11] |

| Pechmann Synthesis | Alkyne, Diazoalkane | 1,3-Dipolar Cycloaddition | Direct formation of the ring from simple precursors.[12] | Use of hazardous and explosive diazo compounds.[13] |

| From α,β-Unsaturated Carbonyls | Chalcone/Alkynyl Ketone, Hydrazine | Michael Addition-Cyclization | Access to different substitution patterns.[15] | Often requires an oxidation step; regioselectivity issues persist.[8][9] |

Mastering Substitution: The Quest for Regiocontrol

The therapeutic efficacy of a pyrazole-based drug is intrinsically linked to the specific substitution pattern on the ring.[16] Therefore, developing synthetic strategies that provide absolute control over substituent placement has been a major focus of research.

The Modern Chemist's Approach to Regioselectivity

Modern organic synthesis has introduced innovative solutions to the longstanding issue of regioselectivity. A key insight has been to modulate the reactivity of the starting materials or the reaction conditions to favor one reaction pathway overwhelmingly.

One successful strategy involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents.[17] These solvents, through their unique hydrogen-bonding properties, can stabilize intermediates in a way that dramatically enhances the preference for the formation of one regioisomer over the other, often improving selectivity from nearly 1:1 to greater than 97:3.[17]

Other advanced methods achieve regiocontrol through different mechanistic pathways, such as the [3+2] cycloaddition of sydnones with alkynes or the reaction of N-arylhydrazones with nitroolefins, which proceed via a stepwise cycloaddition mechanism.[18][19] These methods offer complementary and highly regioselective routes to polysubstituted pyrazoles.[19]

Experimental Protocols: A Validated System

Trustworthiness in synthesis relies on robust and reproducible protocols. Below is a representative, self-validating protocol for the Knorr synthesis of a substituted pyrazole.

Protocol: Synthesis of 1,5-Diaryl-3-(trifluoromethyl)pyrazole (Celecoxib Analog Core)

This protocol is based on the foundational synthesis of celecoxib, which involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.[20][21]

Reagents and Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (TFMB)

-

(4-Sulfonamidophenyl)hydrazine hydrochloride

-

Ethanol (or 2,2,2-Trifluoroethanol for enhanced regioselectivity)

-

Glacial Acetic Acid (catalyst)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Step-by-Step Methodology:

-

Reactant Charging: To a 100 mL round-bottom flask, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and (4-sulfonamidophenyl)hydrazine hydrochloride (1.05 eq).

-

Solvent Addition: Add ethanol (20 mL / gram of diketone) to the flask.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting diketone spot indicates reaction completion (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Drying and Characterization: Dry the product under vacuum. The expected product, a celecoxib analog, can be characterized by NMR and Mass Spectrometry to confirm its structure and purity. The regiochemistry is confirmed by 2D NMR techniques (NOESY).

Self-Validation: The successful synthesis is validated by the formation of a crystalline solid with a sharp melting point and spectroscopic data consistent with the target 1,5-disubstituted pyrazole structure. The primary challenge, the formation of the isomeric 1,3-disubstituted pyrazole, is addressed by the choice of solvent and can be quantified by HPLC or 1H NMR analysis of the crude product.[20]

Visualization of Key Processes

Diagrams are essential for clarifying complex relationships and workflows in chemical synthesis.

Caption: General workflow for the synthesis and validation of substituted 1H-pyrazoles.

Caption: Mechanistic pathways of the Knorr synthesis leading to two possible regioisomers.

The Pharmaceutical Impact: From Discovery to Blockbuster Drugs

The true significance of substituted pyrazoles is realized in their profound impact on medicine. The structural versatility and favorable pharmacological properties of the pyrazole core have made it a staple in drug design.[16][22]

-

Celecoxib (Celebrex®): A landmark achievement in anti-inflammatory therapy, Celecoxib is a selective COX-2 inhibitor.[20][23] Its synthesis is a direct application of the Knorr methodology, reacting a trifluoromethylated β-diketone with a specifically substituted phenylhydrazine to achieve the desired 1,5-diarylpyrazole structure.[20][24] The regioselectivity of this synthesis is crucial for its biological activity.[20]

-

Sildenafil (Viagra®): Used to treat erectile dysfunction, Sildenafil features a fused pyrazolopyrimidinone core.[25] The synthesis of this complex scaffold relies on building blocks derived from substituted pyrazoles, highlighting the role of pyrazole chemistry in constructing more elaborate drug molecules.[26][27]

-

Rimonabant (Acomplia®): Developed as a cannabinoid receptor 1 (CB1) antagonist for treating obesity, Rimonabant is a heavily substituted pyrazole.[28][29] Although later withdrawn from the market due to side effects, its development spurred extensive research into pyrazole-based CB1 antagonists, many of which are designed for peripheral selectivity to avoid central nervous system effects.[28][30][31]

Caption: The central role of the substituted 1H-pyrazole core in diverse pharmaceuticals.

Conclusion

The journey of substituted 1H-pyrazoles from Ludwig Knorr's foundational discovery to their current status as indispensable components of modern medicine is a testament to over a century of chemical innovation. The initial challenges, particularly the control of regioselectivity, have been met with increasingly sophisticated synthetic strategies that allow for the precise construction of molecules with tailored biological functions. For researchers and drug development professionals, a deep understanding of this history—the "why" behind the experimental choices—is not merely academic. It provides the foundational knowledge required to innovate, to design the next generation of pyrazole-based therapeutics, and to continue unlocking the immense potential of this truly privileged scaffold.

References

-

Pechmann, H. v. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(3), 2950-2951. 12

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. 15

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. 19

-

Huffman, J. W., et al. (2008). 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB(1)) receptor antagonist rimonabant. Bioorganic & Medicinal Chemistry Letters, 18(1), 288-291. 30

-

Corma, A., Fustero, S., & Soriano, E. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7191-7197.

-

Yet, L. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5033. 22

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. 32

-

Fustero, S., Soriano, E., & del Pozo, C. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7191-7197. 17

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104850, Rimonabant. PubChem. 28

-

Wiley, J. L., et al. (2012). 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. Journal of Pharmacology and Experimental Therapeutics, 341(1), 223-233. 29

-

Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. 19

-

Various Authors. (n.d.). Pechmann-Pyrazol-Synthese. Wikipedia. 13

-

BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. 11

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2785. 8

-

Kumar, A., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. 9

-

Unspecified Author. (n.d.). Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. 5

-

Various Authors. (n.d.). Pechmann pyrazole synthesis. ResearchGate. 33

-

Royal Society of Chemistry. (2015). Pyrazoles. Drug Discovery Series. 1

-

Encyclopaedia Britannica. (2025). Ludwig Knorr. Britannica. 2

-

Dadiboyena, S., & Nefzi, A. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Current Organic Synthesis, 10(2), 328-339. 20

-

Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. RSC Green Chemistry. 3

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398744, Sildenafil. PubChem. 25

-

Kuzu, B., et al. (2022). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. 34

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. 6

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. 35

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. 10

-

Various Authors. (n.d.). Ludwig Knorr. Wikipedia. 4

-

Marwaha, A., et al. (2016). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 26(21), 5258-5264. 31

-

Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar. 36

-

ResearchGate. (n.d.). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. ResearchGate. 37

-

de Oliveira, A. C., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(4), 481-488. 38

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. PharmaChem. 26

-

Singh, A., & Kumar, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 1234-1241. 14

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. 24

-

El-Gamal, M. I., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(5), 946-960. 23

-

Abdel-Aziz, M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(23), 13933-13946. 21

-

ResearchGate. (n.d.). Chemical structure of Sildenafil 134 and Sildenafil analog 135. ResearchGate. 39

-

Kumar, S., & Singh, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-42. 7

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1365. 40

-

Kumar, A., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-10. 41

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. 42

-

ResearchGate. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. 43

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. PharmaChem. 16

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135543792, Pyrazole N-Demethyl Sildenafil. PubChem. 27

-

Santa Cruz Biotechnology. (n.d.). Pyrazole N-Demethyl Sildenafil-d3. Santa Cruz Biotechnology. 44

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. 45

-

ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. ResearchGate. 46

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. name-reaction.com [name-reaction.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pechmann Pyrazole Synthesis [drugfuture.com]

- 13. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]

- 14. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 20. ingentaconnect.com [ingentaconnect.com]

- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 25. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

- 27. Pyrazole N-Demethyl Sildenafil | C21H28N6O4S | CID 135543792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant | RTI [rti.org]

- 31. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. jk-sci.com [jk-sci.com]

- 36. Pechmann pyrazole synthesis | Semantic Scholar [semanticscholar.org]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

- 39. researchgate.net [researchgate.net]

- 40. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 41. globalresearchonline.net [globalresearchonline.net]

- 42. encyclopedia.pub [encyclopedia.pub]

- 43. researchgate.net [researchgate.net]

- 44. scbt.com [scbt.com]

- 45. ijnrd.org [ijnrd.org]

- 46. researchgate.net [researchgate.net]

A Theoretical and Practical Guide to the Reactivity of the Synthetic Building Block: 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole

Abstract: Pyrazole derivatives are a cornerstone of modern medicinal chemistry and organic synthesis, valued for their diverse biological activities and versatile chemical reactivity.[1][2][3][4] This technical guide provides an in-depth analysis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, a bifunctional building block with significant potential in drug discovery and materials science. By integrating rigorous theoretical studies based on Density Functional Theory (DFT) with established experimental protocols, this document elucidates the molecule's electronic structure and rationalizes its reactivity at two distinct sites: the chloromethyl group and the C4-bromo position. We explore the underlying principles governing its susceptibility to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering researchers a predictive framework to guide the strategic design of complex molecules.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug development.[5] Its derivatives exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[1][6] The market success of drugs like Celecoxib (an anti-inflammatory) and Crizotinib (an anticancer agent) underscores the therapeutic relevance of this heterocyclic system.[2]

The value of a pyrazole core is significantly enhanced by the introduction of specific functional groups that act as synthetic handles. Halogens, in particular, serve as versatile anchor points for constructing more complex molecular architectures through reactions like palladium-catalyzed cross-coupling. 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a particularly strategic building block because it possesses two chemically distinct reactive centers. This dual functionality allows for selective, sequential modifications, enabling the efficient assembly of diverse chemical libraries.

Computational Analysis of Ground State Structure and Reactivity Descriptors

To understand and predict the chemical behavior of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, we must first examine its fundamental electronic and structural properties. Density Functional Theory (DFT) is a powerful computational method for this purpose, providing reliable insights into molecular geometry, charge distribution, and orbital energies.[7][8]

Protocol: Setting up a DFT Calculation for Geometrical and Electronic Analysis

A robust theoretical analysis begins with a well-defined computational protocol. The following steps outline a standard procedure for obtaining optimized geometry and electronic properties.

-

Software Selection: Utilize a widely validated quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method Selection:

-

Functional: Employ the B3LYP hybrid functional, which offers a proven balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: Select the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is crucial for accurately describing lone pairs and potential anionic states, while polarization functions (d,p) are essential for correctly modeling bonding environments.

-

-

Calculation Type:

-

Perform a "Geometry Optimization" calculation to find the lowest energy conformation of the molecule.

-

Follow this with a "Frequency" calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic data.

-

-

Solvent Modeling (Optional but Recommended): To simulate reactivity in a solution phase, incorporate a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., Dimethylformamide, Dioxane).

-

Property Analysis: Request the generation of molecular orbitals (for HOMO-LUMO analysis) and an electrostatic potential map.

Analysis of Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue).

Theoretical Insight: The MEP analysis of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole reveals two key features:

-

A strongly electrophilic (blue) region around the hydrogen atoms of the chloromethyl group and, to a lesser extent, the carbon atom of the C-Cl bond. This indicates a high susceptibility of this site to attack by nucleophiles.

-

A region of negative potential (red/yellow) localized around the N2 "pyridine-like" nitrogen atom, which is the most likely site for protonation or coordination to a Lewis acid.[6][9] The C4-bromo bond exhibits a region of positive potential on the bromine atom (a "sigma-hole"), making it susceptible to interactions with nucleophiles or metal catalysts in oxidative addition steps.

Caption: Conceptual MEP diagram showing reactive sites.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

Theoretical Insight:

-

LUMO: The LUMO is predominantly localized on the σ* antibonding orbital of the C-Cl bond in the chloromethyl group. This is a classic signature of a substrate primed for an SN2 reaction. An incoming nucleophile's HOMO will overlap effectively with this LUMO, leading to the cleavage of the C-Cl bond.

-

HOMO: The HOMO is distributed across the pyrazole ring, with significant contributions from the C4-C5 bond and the bromine atom. This indicates that the ring system itself can act as a nucleophile in certain contexts, but more importantly, it shows the electronic richness available for interaction with a palladium catalyst during the oxidative addition step of a cross-coupling reaction.

Unraveling Reactivity: A Tale of Two Sites

The theoretical analysis points to two distinct and addressable reactive sites, allowing for orthogonal chemical strategies.

The Chloromethyl Group: A Handle for Nucleophilic Substitution

The pronounced localization of the LUMO on the C-Cl σ* orbital makes the chloromethyl group an excellent electrophile for SN2 reactions. This pathway is ideal for introducing a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to build molecular diversity.

To quantify the feasibility of this reaction, a transition state (TS) search can be performed computationally. This involves modeling the entire reaction coordinate from reactants to products to locate the highest energy point (the transition state), the energy of which determines the reaction's activation barrier.

Caption: Workflow for theoretical transition state analysis.

This protocol provides a practical example of leveraging the chloromethyl group's reactivity.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or Acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

The C4-Bromo Position: A Gateway to C-C and C-N Bond Formation

The C4-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[10][11] These transformations are fundamental in modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester, is among the most widely used.[12][13]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

This protocol outlines a standard procedure for coupling at the C4-bromo position.

-

Reactant Preparation: To a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), add 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq) or potassium phosphate (K3PO4, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh3)4 (0.05 eq) or a combination of Pd2(dba)3 (0.025 eq) and a suitable phosphine ligand like SPhos or XPhos (0.1 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H2O 4:1 or Toluene/H2O 4:1).

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over Na2SO4, and concentrate.

-

Purification: Purify the crude material via flash chromatography to obtain the C4-arylated pyrazole product.

Orthogonal Reactivity: A Strategy for Sequential Functionalization

The distinct nature of the two reactive sites enables a powerful synthetic strategy: orthogonal functionalization. The SN2 reaction at the chloromethyl group typically proceeds under milder conditions (room temperature to moderate heat) than the palladium-catalyzed cross-coupling, which requires higher temperatures. This difference allows for a selective, stepwise approach.

Caption: Logical workflow for sequential functionalization.

This strategic flexibility is highly valuable in constructing complex molecules, as it allows chemists to build out different regions of the molecule in a controlled and predictable manner.

Summary and Outlook

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a potent and versatile synthetic building block. Theoretical analysis via DFT, particularly through MEP and Frontier Molecular Orbital examination, provides a clear and predictive model of its reactivity. The chloromethyl group is an excellent electrophile for SN2 reactions due to the low-lying C-Cl σ* LUMO, while the C4-bromo position is primed for palladium-catalyzed cross-coupling. The differing conditions required for these transformations enable an orthogonal synthetic strategy, granting chemists precise control over the construction of complex, di-functionalized pyrazole derivatives. A thorough understanding of these theoretical principles empowers researchers to rationally design synthetic routes, accelerating the discovery and development of novel chemical entities for pharmaceutical and materials science applications.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. Retrieved from [Link]

-

Signal Transduction and Targeted Therapy. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

- Google Patents. (2015). Method for preparing 4-bromo-3-chloromethyl-1-methyl-1H-pyrazole.

-

ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]

-

ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. [Link]

-

ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

-

PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

-

MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

-

TSI Journals. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. [Link]

-

YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

-

PubChem. (n.d.). 4-bromo-3-(chloromethyl)-1,5-dimethyl-1h-pyrazole. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

-

MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the transition states resulting from the two types of intermolecular interactions between pyrazoles and a water molecule, evaluated by Chermahini et al. [Link]

-

PubMed Central. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 3. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asrjetsjournal.org [asrjetsjournal.org]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Intermediate

In the intricate tapestry of synthetic chemistry, particularly within the realm of pharmaceutical and agrochemical development, substituted pyrazoles stand out as privileged scaffolds. Their unique electronic properties and versatile functionalization potential have rendered them indispensable building blocks for a myriad of bioactive molecules. This guide focuses on a specific, yet significant, member of this family: 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole .

As a senior application scientist, it is crucial to acknowledge that while the utility of such a compound is readily apparent to the seasoned medicinal chemist, its specific physical and spectroscopic properties are not as widely documented as those of more common reagents. This guide, therefore, adopts a dual approach. Firstly, it presents a comprehensive overview of the known synthetic pathways to this molecule, drawing from available patent literature. Secondly, where specific experimental data for the title compound is scarce, it provides a comparative analysis with closely related isomers, offering a predictive framework for its behavior and characteristics. This document is structured to provide not just data, but a logical, experience-driven understanding of how to approach the synthesis, characterization, and safe handling of this valuable chemical entity.

Molecular Identity and Structural Context

4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole is a halogenated and functionalized pyrazole derivative. The presence of three distinct reactive sites—the bromo group at the 4-position, the chloromethyl group at the 3-position, and the N-methylated pyrazole ring—makes it a highly versatile intermediate for further chemical transformations.

| Identifier | Value |

| IUPAC Name | 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole |

| Molecular Formula | C₅H₆BrClN₂ |

| Molecular Weight | 209.48 g/mol |

| Canonical SMILES | CN1C=C(Br)C(=N1)CCl |